

Application Note: High-Efficiency Activation Strategies for Z-Lys(For)-OH

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Compound of Interest

Compound Name: *N*alpha-carbobenzyloxy-nepsilon-formyl-L-lysine

CAS No.: 20807-05-0

Cat. No.: B11944622

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Executive Summary & Mechanistic Insight[1][2][3]

The activation of Z-Lys(For)-OH presents a unique chemoselective advantage in peptide synthesis. Unlike unprotected lysine, where the

-amine is a potent nucleophile capable of attacking activated esters (leading to intramolecular lactamization or branching), the

-formyl group effectively masks this nucleophilicity.

However, the Z (Carbobenzyloxy) group on the

-amine introduces specific solubility and reactivity considerations. Being a urethane protecting group, Z-amino acids are generally resistant to racemization compared to amide-protected analogs, but they are not immune—particularly under high-base conditions.

The Activation Challenge

The primary goal is to convert the carboxylic acid into an electrophilic species (active ester or anhydride) without:

- Racemization: Converting the L-isomer to the D-isomer.
- Deformylation: The formyl group is stable to acid (TFA) and hydrogenolysis under mild conditions but is susceptible to nucleophilic attack (e.g., hydrazine, hydroxide).
- Over-activation: Leading to
-acylurea rearrangement.

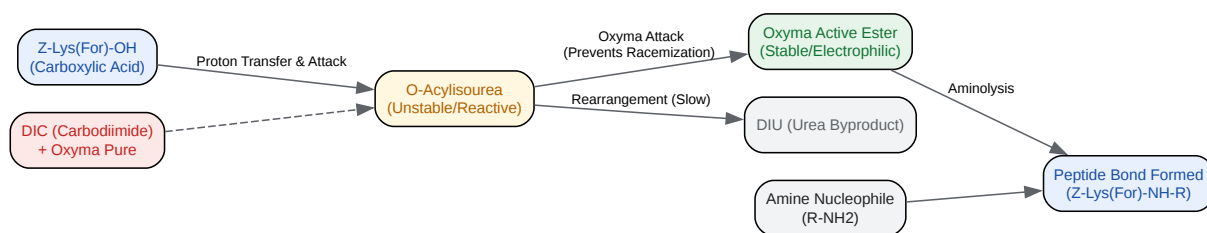
Recommended Reagent Classes

Based on current "Green Chemistry" standards and efficiency metrics, we categorize reagents into two tiers:

Tier	Reagent System	Role	Why?
Primary	DIC / Oxyma Pure	Standard Coupling	Superior suppression of racemization; safer than HOBt (non-explosive); excellent solubility in DMF.
Secondary	HATU / HOAt / TMP	Difficult/Hindered	High reactivity for sterically demanding sequences. Requires careful base control (Collidine/TMP preferred over DIPEA).
Legacy	DCC / HOBt	Solution Phase	Classic method; generates insoluble urea byproduct (DCU) which is useful for filtration in solution phase but problematic in SPPS.

Mechanistic Visualization

The following diagram illustrates the activation pathway using the preferred Carbodiimide/Oxyma system, highlighting the stability of the Formyl side chain.



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Figure 1: Activation pathway of Z-Lys(For)-OH using DIC/Oxyma. The Oxyma ester intercepts the unstable O-acylisourea, preventing racemization and N-acylurea formation.

Detailed Experimental Protocols

Protocol A: Standard Activation (DIC/Oxyma)

Best for: Solid Phase Peptide Synthesis (SPPS) and general Solution Phase coupling. Scale: 1.0 mmol

Reagents:

- Z-Lys(For)-OH: 308 mg (1.0 mmol)
- DIC (N,N'-Diisopropylcarbodiimide): 155 μ L (1.0 mmol)
- Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 142 mg (1.0 mmol)
- Solvent: DMF (Dimethylformamide), anhydrous.

Procedure:

- Dissolution: Dissolve 1.0 mmol of Z-Lys(For)-OH and 1.0 mmol of Oxyma Pure in 5 mL of anhydrous DMF. Ensure complete dissolution. Note: Z-protected amino acids can be hydrophobic; if cloudy, add small amounts of DCM (Dichloromethane).
- Activation: Add 1.0 mmol of DIC to the mixture.
- Pre-activation: Stir for 2–3 minutes at room temperature. The solution may turn slightly yellow (characteristic of the Oxyma ester).
 - Critical: Do not pre-activate for >10 minutes as active esters can slowly degrade or racemize.
- Coupling: Add the activated mixture immediately to the resin (SPPS) or the amine component (Solution Phase).

- Reaction Time: Allow to react for 60–120 minutes.
- Monitoring:
 - SPPS: Perform a Kaiser Test (ninhydrin). Note: If coupling to a secondary amine (e.g., Proline), use the Chloranil test.
 - Solution: Monitor by TLC or LC-MS.

Protocol B: High-Reactivity Activation (HATU/HOAt)

Best for: Sterically hindered couplings or when Protocol A fails. Risk: Higher risk of racemization if base is excessive.

Reagents:

- Z-Lys(For)-OH: 1.0 mmol
- HATU: 0.95 mmol (Slight deficit to prevent capping the amine with HATU)
- HOAt: 1.0 mmol (Optional additive for enhanced speed)
- Base: TMP (2,4,6-Trimethylpyridine) or Collidine. Avoid DIPEA if racemization is a concern.

Procedure:

- Dissolve Z-Lys(For)-OH (1.0 mmol) and HATU (0.95 mmol) in DMF (4 mL).
- Add TMP (2.0 mmol). The solution will turn yellow immediately.
- No Pre-activation: Immediately add the mixture to the amine component. Uronium salts like HATU react extremely fast; pre-activation leads to guanidinylation of the amine.
- React for 30–60 minutes.

Stability & Troubleshooting Guide

The

-formyl group is robust but has specific vulnerabilities.

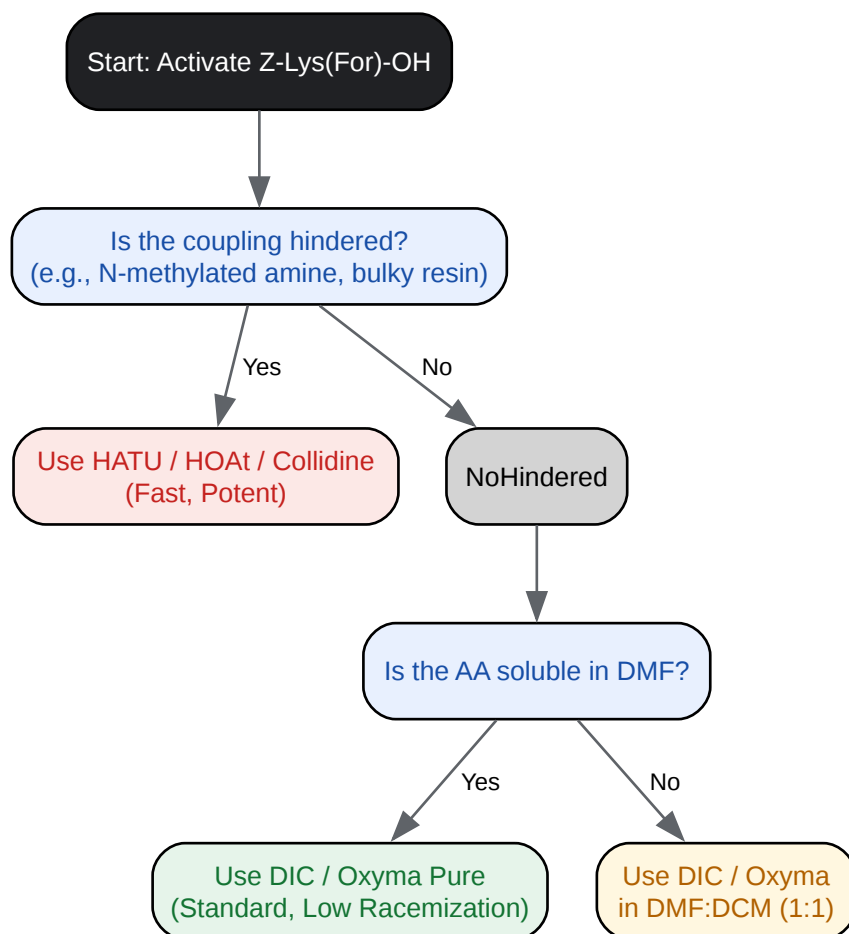
Condition	Stability	Notes
TFA (Trifluoroacetic acid)	Stable	Compatible with Boc cleavage conditions (50% TFA/DCM).
Piperidine (20% in DMF)	Semi-Stable	Stable for short durations (Fmoc removal cycles), but long exposure (>2 hrs) can cause slow deformylation.
Hydrazine	Unstable	Hydrazine is the specific reagent used to remove the Formyl group. Avoid hydrazine during activation.
Hydrogenolysis (H ₂ /Pd)	Stable/Conditional	Z-groups are removed by H ₂ /Pd. The Formyl group generally survives standard catalytic hydrogenation but can be reduced under forcing conditions (high pressure/temp).

Troubleshooting Table

Observation	Root Cause	Corrective Action
Low Solubility	Z-group hydrophobicity	Use a solvent mixture: DMF/DCM (1:1) or NMP.[1][2]
Racemization (>2% D-isomer)	Base-catalyzed proton abstraction	Switch from HATU/DIPEA to DIC/Oxyma (Base-free activation).
Double Addition (n+1 mass)	Incomplete activation	Ensure 1:1 stoichiometry of DIC. Use fresh reagents.

Decision Matrix for Reagent Selection

Use the following logic flow to select the appropriate activation strategy for your specific synthesis context.



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Figure 2: Reagent selection logic based on steric hindrance and solubility.

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